

N-Pivaloylglycine Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Pivaloylglycine**

Cat. No.: **B010963**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Pivaloylglycine is a synthetic acylamino acid, a derivative of the simplest amino acid, glycine. Its unique structure, featuring a bulky pivaloyl group, imparts specific physicochemical properties that are of interest in various fields, including drug discovery and development, where solubility is a critical parameter. Understanding the solubility of **N-Pivaloylglycine** in different organic solvents is paramount for its effective use in synthesis, formulation, and biological screening.

This technical guide provides a comprehensive overview of the solubility characteristics of **N-Pivaloylglycine**. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility, enabling researchers to generate precise and reliable data in their own laboratories.

Physicochemical Properties of N-Pivaloylglycine

A foundational understanding of the physicochemical properties of **N-Pivaloylglycine** is essential for predicting its solubility behavior.

Property	Value
Molecular Formula	C ₇ H ₁₃ NO ₃
Molecular Weight	159.18 g/mol
Appearance	White to off-white crystalline solid
Melting Point	134-135 °C
LogP (Predicted)	0.624
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3

Data sourced from publicly available chemical databases.

Qualitative Solubility Profile

Qualitative assessments indicate that **N-Pivaloylglycine** exhibits solubility in a range of organic solvents. It is generally described as soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and in polar protic solvents such as methanol and ethanol. Its solubility in water and ethyl acetate has also been noted. However, for scientific and developmental purposes, precise quantitative data is required.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for **N-Pivaloylglycine** in various organic solvents is not widely available in published literature. Researchers are encouraged to determine this data empirically using the standardized methods detailed below. The following table is provided as a template for recording experimentally determined solubility values.

Table 1: Experimentally Determined Solubility of **N-Pivaloylglycine** at 25°C

Solvent	Molarity (mol/L)	g/L	mg/mL
Methanol			
Ethanol			
Dimethyl Sulfoxide (DMSO)			
N,N-Dimethylformamide (DMF)			
Acetone			
Ethyl Acetate			
Acetonitrile			
Tetrahydrofuran (THF)			
Add other solvents as tested			

Experimental Protocols for Solubility Determination

To ensure accuracy and reproducibility, standardized protocols should be employed for determining the solubility of **N-Pivaloylglycine**. The thermodynamic shake-flask method is considered the gold standard for equilibrium solubility determination.[\[1\]](#)[\[2\]](#)

Thermodynamic Solubility Determination: Shake-Flask Method

This method measures the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is present.[\[1\]](#)[\[2\]](#)

Materials:

- **N-Pivaloylglycine** (solid)
- Selected organic solvents (analytical grade or higher)

- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

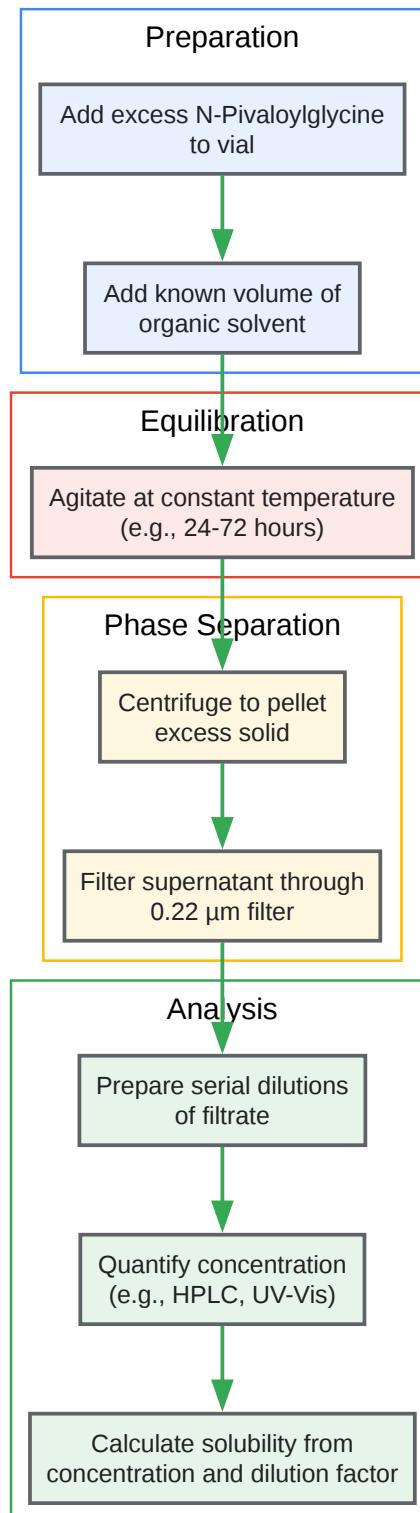
Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of solid **N-Pivaloylglycine** to a glass vial. The excess solid should be visually apparent.
 - Add a known volume of the desired organic solvent to the vial.
 - Securely cap the vial to prevent solvent evaporation.
- Equilibration:
 - Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
 - Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[1]
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

- To further separate the solid from the supernatant, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
- Sample Collection and Dilution:
 - Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.
 - Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.
 - Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of **N-Pivaloylglycine**.
 - Prepare a calibration curve using standard solutions of **N-Pivaloylglycine** of known concentrations in the same solvent.

Diagram 1: Thermodynamic Solubility Workflow

Thermodynamic Solubility Determination Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery and provides a measure of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a high-concentration DMSO stock solution into an aqueous buffer. For organic solvents, a similar principle can be applied to assess the apparent solubility under non-equilibrium conditions.[\[1\]](#) [\[3\]](#)

Materials:

- **N-Pivaloylglycine** stock solution in DMSO (e.g., 10-20 mM)
- Selected organic solvents
- 96-well plates
- Plate shaker
- Plate reader with turbidity or nephelometry capabilities, or HPLC/UV-Vis for quantification after filtration.

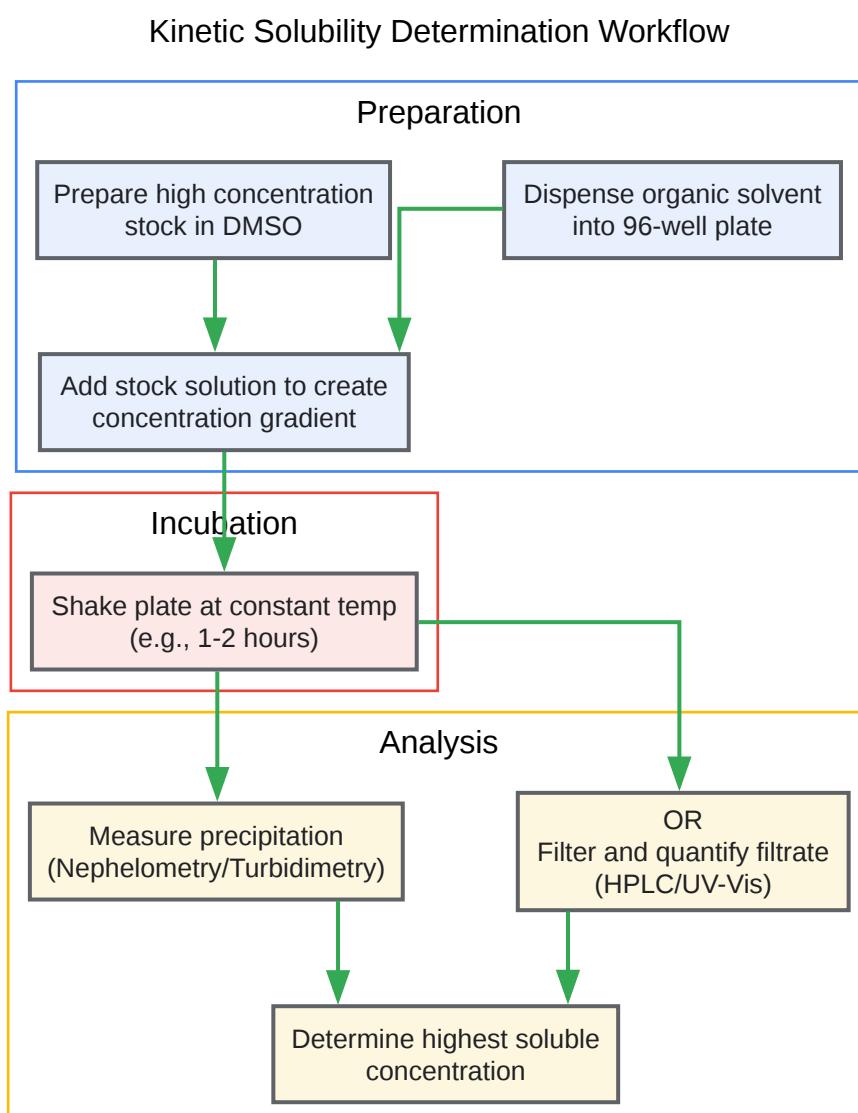
Procedure:

- Plate Preparation:
 - Dispense the selected organic solvents into the wells of a 96-well plate.
 - Add small aliquots of the **N-Pivaloylglycine** DMSO stock solution to the wells to achieve a range of final concentrations.
- Incubation:
 - Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[\[1\]](#)
- Detection of Precipitation:
 - Nephelometry/Turbidimetry: Measure the light scattering or turbidity in each well. An increase in signal compared to the solvent blank indicates precipitation. The lowest

concentration at which precipitation is observed is the kinetic solubility limit.

- **Filtration and Quantification:** Alternatively, filter the contents of the wells through a filter plate. Quantify the concentration of **N-Pivaloylglycine** in the filtrate using HPLC or UV-Vis. The highest concentration that remains in solution is the kinetic solubility.

Diagram 2: Kinetic Solubility Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for kinetic solubility determination.

Conclusion

While specific quantitative solubility data for **N-Pivaloylglycine** in organic solvents is not readily available in the public domain, this guide provides the necessary framework for researchers to determine these crucial parameters. By adhering to the detailed experimental protocols for thermodynamic and kinetic solubility, scientists and drug development professionals can generate reliable and reproducible data. This information is essential for advancing research and development activities involving **N-Pivaloylglycine**, from optimizing reaction conditions to developing suitable formulations for preclinical and clinical studies. The provided templates and workflows are intended to be a practical resource for any laboratory engaged in the characterization of this and other novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. enamine.net [enamine.net]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 4. To cite this document: BenchChem. [N-Pivaloylglycine Solubility in Organic Solvents: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010963#n-pivaloylglycine-solubility-in-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com